N-{3-[(4-chlorophenyl)carbamoyl]thiophen-2-yl}-5-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-{3-[(4-CHLOROPHENYL)CARBAMOYL]THIOPHEN-2-YL}-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a thiophene ring, a chlorophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-CHLOROPHENYL)CARBAMOYL]THIOPHEN-2-YL}-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the chlorophenyl group through a carbamoylation reaction. The final step involves the formation of the oxazole ring under specific reaction conditions, such as the use of a dehydrating agent and controlled temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-CHLOROPHENYL)CARBAMOYL]THIOPHEN-2-YL}-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
N-{3-[(4-CHLOROPHENYL)CARBAMOYL]THIOPHEN-2-YL}-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{3-[(4-CHLOROPHENYL)CARBAMOYL]THIOPHEN-2-YL}-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(4-BROMOPHENYL)CARBAMOYL]THIOPHEN-2-YL}-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE
- N-{3-[(4-FLUOROPHENYL)CARBAMOYL]THIOPHEN-2-YL}-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE
Uniqueness
N-{3-[(4-CHLOROPHENYL)CARBAMOYL]THIOPHEN-2-YL}-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct properties compared to its analogs.
Properties
Molecular Formula |
C16H12ClN3O3S |
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Molecular Weight |
361.8 g/mol |
IUPAC Name |
N-[3-[(4-chlorophenyl)carbamoyl]thiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H12ClN3O3S/c1-9-8-13(20-23-9)15(22)19-16-12(6-7-24-16)14(21)18-11-4-2-10(17)3-5-11/h2-8H,1H3,(H,18,21)(H,19,22) |
InChI Key |
CWEWYSRSMYRQAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C(C=CS2)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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